(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Overview
Description
(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine: is a chemical compound with the molecular formula C8H15N3O. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazol-5-ylmethylamine with 2-methoxyethyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions can occur at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Substituted derivatives at the methoxyethyl group.
Scientific Research Applications
(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: : The compound may serve as a ligand for various biological targets, potentially influencing biological processes.
Medicine: : It has potential therapeutic applications, possibly in the development of new drugs.
Industry: : It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
(2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine: can be compared with other similar compounds, such as:
(2-methoxyethyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine
N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-methoxy-N-[(2-methylpyrazol-3-yl)methyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-11-8(3-4-10-11)7-9-5-6-12-2/h3-4,9H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEZQKWQEXPHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1157107-33-9 | |
Record name | (2-methoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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